3-(methoxycarbonyl)-3-methylpentanoic acid
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Overview
Description
3-(Methoxycarbonyl)-3-methylpentanoic acid is an organic compound with the molecular formula C8H14O4. It is characterized by a carboxylic acid group and a methoxycarbonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-3-methylpentanoic acid typically involves the esterification of 3-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
3-methylpentanoic acid+methanolH2SO43-(methoxycarbonyl)-3-methylpentanoic acid+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-3-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-methylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(methoxycarbonyl)-3-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its ester and carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The compound’s structure allows it to interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential use in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable starting material for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ester group can participate in polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)-3-methylpentanoic acid exerts its effects depends on the specific application. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-3-methylbutanoic acid
- 3-(Methoxycarbonyl)-3-methylhexanoic acid
- 3-(Methoxycarbonyl)-3-methylheptanoic acid
Uniqueness
Compared to its analogs, 3-(methoxycarbonyl)-3-methylpentanoic acid has a unique balance of steric and electronic properties due to its specific chain length and branching. This makes it particularly useful in applications where precise control over reactivity and interaction with biological targets is required.
Properties
CAS No. |
43010-65-7 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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